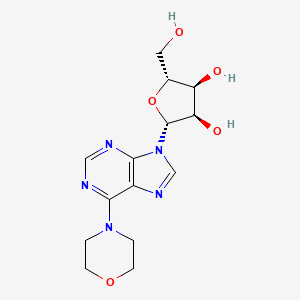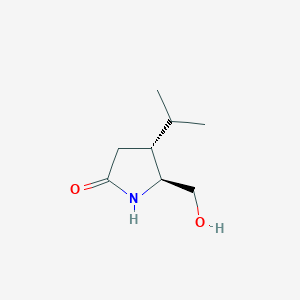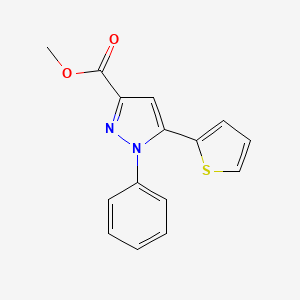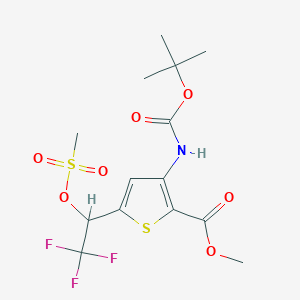
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
準備方法
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoroethylating agents.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.
Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity.
化学反応の分析
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate undergoes various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.
作用機序
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoroethyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity through electronic and steric effects.
類似化合物との比較
Similar compounds include other thiophene derivatives with various substituents. For example:
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate: Lacks the Boc protection and methylsulfonyl group.
Methyl 3-((tert-butoxycarbonyl)amino)-5-ethylthiophene-2-carboxylate: Lacks the trifluoroethyl and methylsulfonyl groups.
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate: Lacks the methylsulfonyl group.
The presence of the trifluoroethyl and methylsulfonyl groups in Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate makes it unique, as these groups can significantly influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C14H18F3NO7S2 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC名 |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(2,2,2-trifluoro-1-methylsulfonyloxyethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H18F3NO7S2/c1-13(2,3)24-12(20)18-7-6-8(26-9(7)11(19)23-4)10(14(15,16)17)25-27(5,21)22/h6,10H,1-5H3,(H,18,20) |
InChIキー |
ILBUCTYQDHHLGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C(C(F)(F)F)OS(=O)(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)


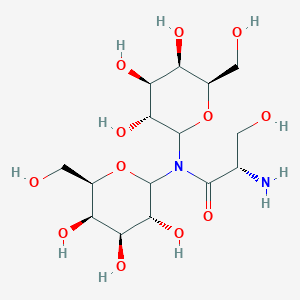

![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
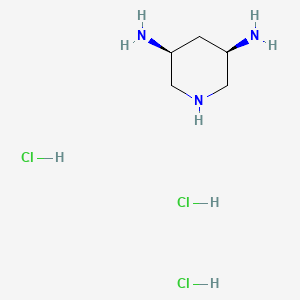
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
